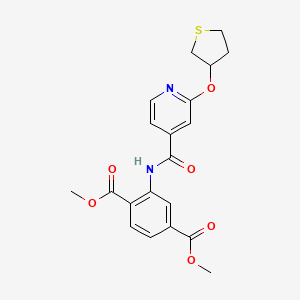

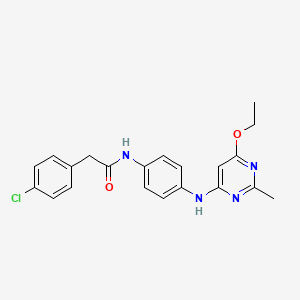

Dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

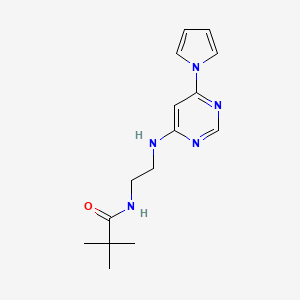

Dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate, also known as DTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTT is a terephthalate derivative that has a unique structure, making it an interesting compound for research purposes.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation

Dimethyl terephthalate (DMT) is widely used in the manufacture of polyesters and industrial plastics. Its environmental impact has led to research on biodegradation methods to reduce its toxicity. A study demonstrated the capability of the enzyme esterase DmtH, from the Sphingobium sp. C3 strain, to transform DMT into the less toxic mono-methyl terephthalate (MMT). This transformation also showed potential for converting other phthalic acid esters, highlighting the role of microorganisms in mitigating DMT's environmental impact (Cheng et al., 2020).

Synthesis and Chemical Applications

Dimethyl 2,3-dihydroxyterephthalate plays a crucial role as an intermediate in synthesizing various chemically significant compounds, including polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents. Its utility extends to the synthesis of enterobactin analogues, showcasing its versatility in chemical synthesis processes (Huang & Liang, 2007).

Antibacterial Properties

Research into bis-1,3,4-oxadiazoline derivatives of dimethyl terephthalate has shown significant antibacterial effectiveness against S. aureus. This investigation into dimethyl terephthalate's derivatives highlights its potential in developing new antibacterial agents and its importance in pharmaceutical chemistry (Li, Dan, & Fu, 2008).

Polymer Science

In polymer science, dimethyl terephthalate has been explored for its role in creating poly(butylene terephthalate)s through bismuth catalysts. This research sheds light on the synthesis processes and the molecular weights achieved, providing insights into polymerization techniques and the production of materials with specific end-use properties (Kricheldorf, Masri, Lomadze, & Schwarz, 2005).

Improving Material Properties

Studies have also focused on improving the barrier properties of poly(ethylene terephthalate) (PET) by blending it with dimethyl terephthalate and dimethyl isophthalate. This research indicates how minor modifications in material compositions can significantly enhance the barrier properties against gases like oxygen and carbon dioxide, which is crucial for packaging applications (Zekriardehani et al., 2018).

Eigenschaften

IUPAC Name |

dimethyl 2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S/c1-26-19(24)13-3-4-15(20(25)27-2)16(9-13)22-18(23)12-5-7-21-17(10-12)28-14-6-8-29-11-14/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDRCKMUFCTSPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)

![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)

![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)

![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)

![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)